N-[2-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Description
N-[2-(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its intricate structure, which includes a benzodiazole ring, a phenyl group, and a cyclohexanecarboxamide moiety
Properties
Molecular Formula |
C27H34N4O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H34N4O2/c1-20(2)31(22-13-7-4-8-14-22)26(32)19-30-24-16-10-9-15-23(24)29-25(30)17-18-28-27(33)21-11-5-3-6-12-21/h4,7-10,13-16,20-21H,3,5-6,11-12,17-19H2,1-2H3,(H,28,33) |
InChI Key |
AIBZILRYQURWIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodiazole core, followed by the introduction of the phenyl group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. For instance, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Cyclohexanecarboxamide Derivatives: Compounds with variations in the cyclohexanecarboxamide moiety.
Uniqueness
N-[2-(1-{[PHENYL(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
